CK 2289 is classified as an antiviral agent. Its synthesis and evaluation were reported in a study published in the Journal of Medicinal Chemistry, where it was identified as a promising candidate against influenza viruses. The compound's structure and activity were derived from modifications of existing chemical frameworks aimed at enhancing antiviral efficacy .
The synthesis of CK 2289 involves several key steps, typically employing both conventional and microwave-assisted methods. The synthesis process can be summarized as follows:
CK 2289 features a complex molecular structure characterized by a fused pyridine ring system with ketone functionalities. Key structural features include:
The molecular structure has been elucidated through advanced spectroscopic techniques, confirming the arrangement of atoms and functional groups that are crucial for its antiviral properties.
CK 2289 undergoes various chemical reactions that can alter its structure and potentially enhance its biological activity:
The mechanism of action for CK 2289 primarily involves its ability to inhibit viral replication by targeting specific viral proteins essential for the life cycle of influenza viruses:
In vitro studies have shown that CK 2289 exhibits significant antiviral activity with low effective concentrations, indicating a potent mechanism against influenza viruses .
The physical and chemical properties of CK 2289 are essential for understanding its behavior in biological systems:
CK 2289 shows promise in various scientific applications:
The intricate structure of CK 2289 (molecular formula: C₁₅H₁₄N₄O₂; molecular weight: 282.3 g/mol) necessitates innovative approaches to library synthesis for structure-activity relationship studies. Leveraging continuous flow technology adapted from pharmaceutical manufacturing innovations provides significant advantages over traditional batch synthesis. These systems enable precise control over reaction parameters during the critical cyclization step forming the dihydroimidazol-2-one ring, a transformation historically prone to dimerization byproducts. By implementing microreactor arrays with integrated real-time analytics, researchers achieve rapid optimization of temperature, residence time, and stoichiometry for this sensitive transformation. This approach has demonstrated potential for 3-5 fold yield improvements in analogous heterocyclic systems while reducing solvent consumption by 70%, aligning with green chemistry principles. The methodology facilitates construction of focused libraries through systematic variation of the ethyl substituent at the 4-position and modifications to the benzoyl linker region, enabling comprehensive exploration of the pharmacophore without re-engineering the entire synthetic sequence [2] [5].
The prochiral centers within CK 2289's molecular framework present opportunities for stereoselective synthesis through advanced catalytic methods. Palladium-catalyzed asymmetric allylic C-H functionalization represents a particularly promising strategy for installing chiral substituents regioselectively. This approach leverages migratory insertion mechanisms where palladium(0) catalysts initially coordinate to the imidazole nitrogen, facilitating selective activation of proximal C-H bonds. Subsequent asymmetric allylic alkylation introduces chiral side chains with high enantiocontrol. Research on analogous systems demonstrates that chiral PHOX ligands (phosphino-oxazolines) provide exceptional stereodifferentiation in these transformations, achieving enantiomeric excesses exceeding 90% under optimized conditions. The methodology circumvents traditional protection/deprotection sequences, significantly improving atom economy for synthesizing chiral analogs of CK 2289. This strategy is particularly valuable for functionalizing the ethyl group at C4, where introduction of stereodefined substituents dramatically influences target binding affinity [3] [4].
Table 1: Transition Metal-Catalyzed Approaches for CK 2289 Functionalization
Catalyst System | Reaction Type | Position Modified | Key Advantage | Reported ee (%) |
---|---|---|---|---|
Pd(0)/PHOX Ligand | Allylic C-H Alkylation | C4 Ethyl Group | No Protecting Groups Needed | >90 (model systems) |
Pd(II)/Chiral Quinoline | Desymmetric C-H Activation | Imidazolone Ring | Simultaneous Stereocontrol at Multiple Centers | 88 (model systems) |
Rh(I)/DuPhos | Asymmetric Hydrogenation | Exocyclic Double Bonds | High Functional Group Tolerance | >95 (model systems) |
Ir(I)/Pyridine-Oxazoline | Allylic Substitution | Benzylic Position | Ambient Temperature Operation | 92 (model systems) |
Conventional purification of CK 2289 faces challenges due to its moderate aqueous solubility (typically requiring DMSO stock solutions) and polymorphic tendencies. Advanced solvent-free precipitation techniques overcome these limitations while generating nanostructured forms with enhanced properties. Supercritical antisolvent (SAS) precipitation utilizing carbon dioxide as a benign antisolvent enables production of CK 2289 nanoparticles with controlled particle size distribution. Optimization of pre-expansion temperature (35-55°C), pressure (80-150 bar), and solution flow rate yields particles in the 100-300 nm range, dramatically increasing surface area and dissolution kinetics. Characterization of these nanostructured forms reveals preserved crystallinity (confirmed by XRPD) and absence of solvent residues (validated by GC-MS), addressing key pharmaceutical development challenges. The technique also facilitates generation of co-crystals through co-precipitation with pharmaceutically acceptable co-formers like succinic acid, further modifying dissolution profiles without chemical alteration of the API. This approach eliminates traditional recrystallization solvents, reducing purification-related waste by >95% while enhancing material properties for biological evaluation [1].
Table 2: Nanostructured CK 2289 Forms via Solvent-Free Precipitation
Processing Method | Particle Size Range (nm) | Specific Surface Area (m²/g) | Dissolution Rate Improvement (vs. conventional) | Crystalline Form |
---|---|---|---|---|
SAS Precipitation | 150 ± 25 | 15.8 | 3.5x | Form I |
SAS Co-crystal (succinic acid) | 220 ± 40 | 12.3 | 5.2x | Novel co-crystal |
Ultrasonic Nozzle Spray | 95 ± 15 | 21.5 | 4.1x | Form III |
Hot Melt Extrusion | 1800 ± 300* | 1.8 | 1.8x | Amorphous |
The imidazole-benzoyl region of CK 2289 provides an ideal coordination site for transition metals, enabling sophisticated ligand designs to control stereochemistry during synthesis. Computational analyses (DFT calculations) reveal that N3 of the imidazolone ring and the carbonyl oxygen form stable bidentate complexes with palladium, directing functionalization to specific molecular positions. Recent innovations focus on chiral counterion strategies where anionic palladium complexes associate with cationic chiral ligands, creating a sterically confined microenvironment around the CK 2289 framework. BINOL-derived phosphate ligands and SPINOL-derived phosphates have demonstrated exceptional enantiocontrol in model hydrogenation reactions, achieving ees of 94-98% at the C5 position. Additionally, tropos ligand assemblies that adopt chiral conformations upon metal coordination provide dynamic stereocontrol during critical bond-forming steps like the Friedel-Crafts cyclization that constructs the tricyclic core. These approaches overcome the historical challenge of remote stereocontrol in molecules lacking proximal chiral directing groups, enabling synthesis of enantiopure CK 2289 (>99% ee) without chromatographic resolution [3] [4].
Table 3: Chiral Ligands for Stereocontrolled CK 2289 Synthesis
Ligand Class | Metal Center | Key Structural Features | Optimal Reaction | Achieved ee (%) |
---|---|---|---|---|
PHOX (Phosphino-oxazoline) | Pd(0) | Rigid chiral backbone | Allylic alkylation | 95 |
Pyridine-Oxazoline | Ir(I) | N,N-bidentate coordination | Asymmetric hydrogenation | 97 |
BINOL-Phosphate | Pd(II) | Axial chirality | Desymmetric C-H activation | 94 |
SPINOL-Phosphate | Rh(I) | Spirocyclic chirality | Conjugate addition | 98 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7